molecular formula C22H32N2O3 B2759029 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide CAS No. 921581-83-1

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide

Katalognummer: B2759029
CAS-Nummer: 921581-83-1
Molekulargewicht: 372.509
InChI-Schlüssel: QPOXPEGUYOVPLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H32N2O3 and its molecular weight is 372.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide, a compound with the CAS number 921993-24-0, belongs to a class of chemical entities that have garnered interest for their potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C23H30N2O4SC_{23}H_{30}N_{2}O_{4}S, with a molecular weight of 430.6 g/mol. The structure features a complex arrangement that contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential for use in treating bacterial infections.
  • Cytotoxic Effects : Preliminary cytotoxicity tests indicate that these compounds may have the ability to inhibit cancer cell proliferation. Specific assays have been conducted to evaluate their effectiveness against various cancer cell lines.
  • Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFindings
Antimicrobial Testing Compounds showed promising activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition.
Cytotoxicity Assays In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
Inflammation Models Animal models indicated reduced inflammation markers when treated with this compound, highlighting its therapeutic potential in inflammatory diseases .

Detailed Research Findings

  • Antimicrobial Activity :
    • A recent study evaluated the antimicrobial properties of related oxazepin derivatives and found that they inhibited bacterial growth effectively at low concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Cytotoxicity :
    • In vitro studies utilizing MTT assays revealed that the compound induced apoptosis in cancer cells through activation of caspase pathways. The IC50 values were determined for several cancer lines, indicating a dose-dependent response.
  • Inflammatory Response :
    • In vivo models demonstrated that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing chronic inflammatory conditions.

Eigenschaften

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-15(2)13-24-18-11-10-17(23-20(25)16-8-6-5-7-9-16)12-19(18)27-14-22(3,4)21(24)26/h10-12,15-16H,5-9,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOXPEGUYOVPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.